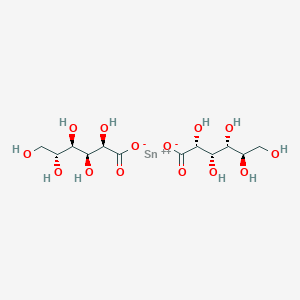
Stannous gluconate
Vue d'ensemble
Description
Stannous gluconate, also known as tin(II) gluconate, is a chemical compound with the molecular formula C12H22O14Sn. It is a tin salt of gluconic acid and is commonly used in various applications due to its unique properties. This compound is often utilized in the fields of medicine, dentistry, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stannous gluconate can be synthesized through the reaction of stannous chloride with gluconic acid. The reaction typically occurs in an aqueous medium, where stannous chloride is dissolved in water and then reacted with gluconic acid. The reaction conditions often involve maintaining a controlled pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and purity. The final product is usually obtained through crystallization and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Stannous gluconate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to stannic gluconate in the presence of oxidizing agents.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: this compound can participate in substitution reactions where the tin ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield stannic gluconate, while reduction reactions may produce elemental tin or other tin compounds.
Applications De Recherche Scientifique
Stannous gluconate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of stannous gluconate involves its ability to interact with biological molecules and metal ions. In dentistry, for example, this compound binds to dentine and enamel surfaces, forming a protective layer that reduces sensitivity and prevents erosion . In radiopharmaceuticals, it acts as a reducing agent to label compounds with technetium-99m for imaging purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stannous fluoride: Used in toothpaste for its anti-cavity properties.
Stannous chloride: Used as a reducing agent in various chemical reactions.
Zinc gluconate: Used as a dietary supplement and in cold remedies.
Uniqueness
Stannous gluconate is unique due to its specific applications in both medical and industrial fields. Its ability to act as a reducing agent and its compatibility with biological systems make it particularly valuable in dental and radiopharmaceutical applications.
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;tin(2+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Sn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUJRAYMVVJDMG-IYEMJOQQSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Sn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Sn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O14Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
526-95-4 (Parent) | |
| Record name | Stannous gluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035984191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
509.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35984-19-1 | |
| Record name | Stannous gluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035984191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gluconic acid, tin(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | STANNOUS GLUCONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYT9960ZBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



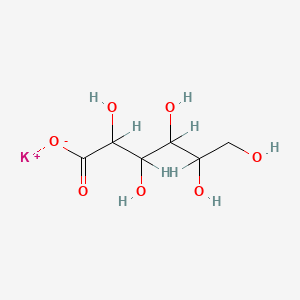

![6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3370279.png)

![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile](/img/structure/B3370284.png)


![[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B3370312.png)
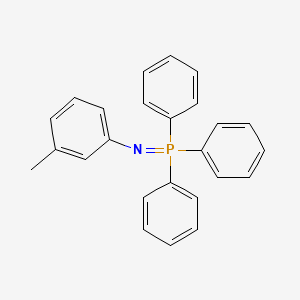
![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B3370325.png)
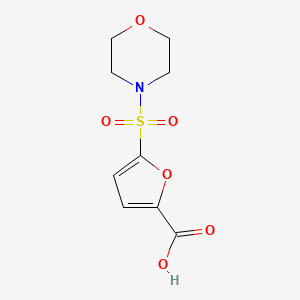
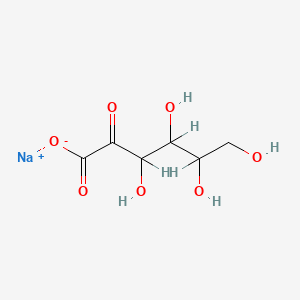
![N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3370355.png)
